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Compound of Interest

Compound Name: Ethyl 6-formylnicotinate

Cat. No.: B1339407

An In-depth Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Ethyl 6-formylnicotinate, a key heterocyclic building block in medicinal chemistry and
materials science. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data is presented. This guide is intended for researchers and
scientists in organic synthesis, drug development, and analytical chemistry, offering insights
into the structural elucidation and quality control of this important compound. Due to the limited
availability of publicly accessible, experimentally verified spectra for Ethyl 6-formylnicotinate,
this guide will focus on the theoretical and expected spectroscopic characteristics based on its
structure and data from closely related analogs. Methodologies for data acquisition and
interpretation are also discussed to provide a framework for the analysis of this and similar
molecules.

Introduction: The Significance of Ethyl 6-
Formylnicotinate

Ethyl 6-formylnicotinate, a derivative of nicotinic acid (Vitamin B3), is a bifunctional molecule
featuring both an ethyl ester and an aldehyde group on a pyridine ring. This unique
combination of functional groups makes it a versatile intermediate for the synthesis of a wide
array of more complex molecules. The aldehyde serves as a handle for reactions such as
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reductive amination, Wittig reactions, and the formation of Schiff bases, while the ethyl ester
can be hydrolyzed or converted to other functional derivatives. Its structural motif is of
significant interest in the development of novel therapeutic agents and functional materials.

Accurate and unambiguous structural confirmation is paramount in any synthetic workflow.
Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.
This guide will outline the expected spectroscopic data for Ethyl 6-formylnicotinate and
provide the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. It provides detailed information about the chemical environment,
connectivity, and stereochemistry of atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate
interpretation.

Instrumentation:

e A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal
dispersion, which is particularly useful for resolving the aromatic protons of the pyridine ring.

Sample Preparation:

» Dissolve approximately 5-10 mg of Ethyl 6-formylnicotinate in about 0.6 mL of a
deuterated solvent. Chloroform-d (CDCIs) is a common choice for its good solubilizing power
for many organic compounds and its single residual proton peak at ~7.26 ppm. Other
solvents like dimethyl sulfoxide-de (DMSO-ds) could also be used depending on the sample's
solubility.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shift scale to O ppm.
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o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:

e 1H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to
optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation
delay, and spectral width.

e 13C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique
carbon atom. A larger number of scans is usually required due to the lower natural
abundance of the 13C isotope.

Predicted *H NMR Spectrum

The *H NMR spectrum of Ethyl 6-formylnicotinate is expected to show distinct signals for the
protons of the ethyl group and the pyridine ring, as well as the aldehyde proton.

Table 1: Predicted *H NMR Data for Ethyl 6-formylnicotinate
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are split by the
methyl protons.

The methyl
protons of the
ethyl ester are
~1.4 Triplet (t) 3H -OCH2CHs split by the
adjacent
methylene

protons.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information on the number of unique carbon environments
in the molecule.

Table 2: Predicted 3C NMR Data for Ethyl 6-formylnicotinate
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Chemical Shift (6, ppm) Assignment Rationale
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Infrared (IR) Spectroscopy: Probing Functional
Groups
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IR spectroscopy is a rapid and effective method for identifying the presence of specific
functional groups in a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation:

e A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR
spectra.

Sample Preparation:

e Thin Film (for liquids or low-melting solids): A drop of the neat sample can be placed
between two salt plates (e.g., NaCl or KBr) to create a thin film.

o KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium
bromide (KBr) powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): This is a convenient method for both liquids and solids,
requiring minimal sample preparation. The sample is placed directly on the ATR crystal.

Predicted IR Spectrum

The IR spectrum of Ethyl 6-formylnicotinate will be dominated by the characteristic
absorption bands of its functional groups.

Table 3: Predicted IR Absorption Bands for Ethyl 6-formylnicotinate
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of the molecular weight and insights into the
molecular structure.

Experimental Protocol for MS Data Acquisition

Instrumentation:

o Avariety of mass spectrometers can be used, such as those with Electron lonization (EI) or
Electrospray lonization (ESI) sources. High-resolution mass spectrometry (HRMS) is
valuable for determining the exact molecular formula.

Sample Introduction:

o Direct Infusion (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused directly into the ion source.

e Gas Chromatography-Mass Spectrometry (GC-MS) (for El): For volatile compounds, GC can
be used to separate the sample before it enters the mass spectrometer.

Predicted Mass Spectrum

Molecular lon:
e The molecular formula of Ethyl 6-formylnicotinate is CoHoNO:s.

e The nominal molecular weight is 179 g/mol . The mass spectrum should show a molecular
ion peak (M*) at m/z = 179 under EI conditions, or a protonated molecule ([M+H]*) at m/z =
180 under ESI conditions.

Key Fragmentation Pattern (El):

o Loss of the ethoxy group (-OCH2CHs): A significant fragment at m/z = 134, corresponding to
the loss of a 45 Da fragment.
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e Loss of the ethyl group (-CH2CHs): A fragment at m/z = 150.

e Loss of carbon monoxide (-CO) from the aldehyde: A fragment at m/z = 151.

[C7HaNOs]*+
m/z = 150
y
[T J N e
(Molecular lon) )%‘ m/z = 151
[C7HeNO2]*
m/z = 134

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Ethyl 6-formylnicotinate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 6-formylnicotinate, encompassing NMR,
IR, and MS techniques, provides a robust framewaork for its structural verification and purity
assessment. While experimentally obtained data for this specific molecule is not widely
published, the predicted spectra and interpretations presented in this guide, based on
fundamental principles and data from analogous structures, offer a reliable reference for
researchers. Adherence to the outlined experimental protocols will ensure the acquisition of
high-quality data, which is essential for confident structural assignment in synthetic and
medicinal chemistry endeavors.

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 6-Formylnicotinate: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339407#spectroscopic-data-for-ethyl-6-
formylnicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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